

Establishing the Minimum Inhibitory Concentration (MIC) of Alatrofloxacin: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Alatrofloxacin	
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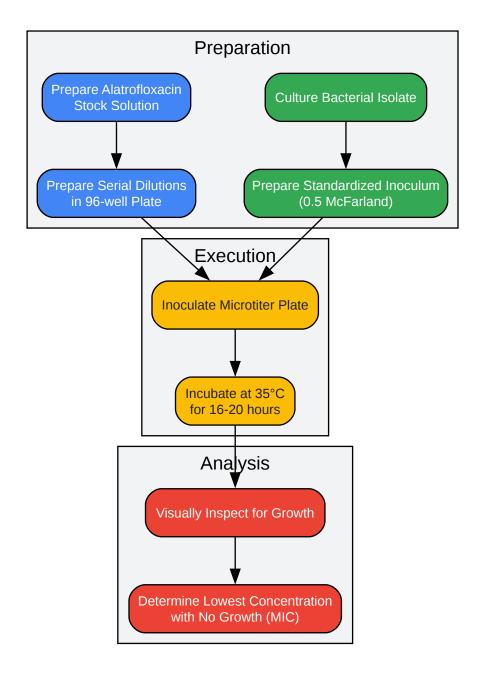
Introduction

Alatrofloxacin is a parenteral prodrug of trovafloxacin, a fluoroquinolone antibiotic.[1] Like other antibiotics in its class, alatrofloxacin's bactericidal activity stems from the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are critical for bacterial DNA replication, transcription, and repair. By targeting these enzymes, alatrofloxacin effectively halts DNA synthesis, leading to bacterial cell death.[3][4] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of alatrofloxacin, a key pharmacodynamic parameter that measures the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[5]

Mechanism of Action

Alatrofloxacin, after in vivo conversion to its active form, trovafloxacin, targets and inhibits bacterial DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[3] The inhibition of these enzymes leads to the formation of a stable drug-enzyme-DNA complex, which results in double-strand breaks in the bacterial chromosome.[3][4] This damage triggers a cascade of events, including the induction of the SOS response and ultimately, cell death.[3]





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